![molecular formula C16H19NO B2658630 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 872136-15-7](/img/structure/B2658630.png)
1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Description
The compound “1-(4-isopropylphenyl)-ethanone” is related to your query . It has a molecular formula of C11H14O and a molecular weight of 162.2 . Another related compound is “4-Isopropylphenol”, an organic compound with the formula (CH3)2CHC6H4OH .
Synthesis Analysis
While specific synthesis methods for “1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” were not found, there are methods for synthesizing related compounds. For instance, the preparation of isopropylphenols involves the alkylation of phenol and various cresols with propylene .
Scientific Research Applications
- Tris (4-isopropylphenyl) phosphate (ring-¹³C₁₈) is a derivative of 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. It is used as a flame retardant in various materials, including plastics, textiles, and electronics . Its ability to suppress combustion and reduce fire hazards makes it valuable in safety applications.
- The crystal structure of related compounds, such as (1S,3R)-1-(4-isopropylphenyl)-3-(methoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium chloride monohydrate, has been studied. Crystallography helps elucidate molecular arrangements and interactions, contributing to our understanding of chemical behavior .
- Researchers explore derivatives of 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde for their antioxidant and antimicrobial properties. These investigations aim to identify potential therapeutic agents or natural preservatives .
Flame Retardants
Crystallography
Antioxidant and Antimicrobial Activities
properties
IUPAC Name |
2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)14-5-7-16(8-6-14)17-12(3)9-15(10-18)13(17)4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMHHKSGMABDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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